molecular formula C9H8N2O B076478 5-Aminoquinolin-8-ol CAS No. 13207-66-4

5-Aminoquinolin-8-ol

Cat. No. B076478
CAS RN: 13207-66-4
M. Wt: 160.17 g/mol
InChI Key: YDEUKNRKEYICTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Aminoquinolin-8-ol derivatives often involves multi-step processes that yield a variety of substituted compounds. For example, the synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives, including those with amino groups, involve starting from basic quinoline scaffolds to generate compounds with diverse functionalities. This process may include reactions such as N-acylation, C5-H halogenation, and the formation of metalloquinolates which exhibit specific absorption and emission spectra indicative of successful chelation with metal ions (Li & Xu, 2008).

Molecular Structure Analysis

The molecular structure of 5-Aminoquinolin-8-ol and its derivatives is crucial for their chemical behavior and reactivity. Advanced techniques such as X-ray diffraction studies have been employed to elucidate the structure of complexes formed by 8-aminoquinoline with metals such as Zn, Cd, and Hg, revealing interactions like C–H–π and π–π, which contribute to their photoluminescence properties at room temperature (Paira et al., 2007).

Chemical Reactions and Properties

5-Aminoquinolin-8-ol undergoes various chemical reactions that highlight its reactivity and functional versatility. For instance, copper-catalyzed one-pot N-acylation and C5-H halogenation demonstrate the compound's ability to participate in domino reactions, leading to the synthesis of 5-halogenated N-acyl quinolines. Such reactions underscore the utility of acyl halides as donors of both acyl and halide atoms in the synthesis of halogenated quinolines (Dua et al., 2018).

Physical Properties Analysis

The physical properties of 5-Aminoquinolin-8-ol derivatives, such as fluorescence and phosphorescence, are significantly influenced by their molecular structure and the medium in which they are studied. Schulman and Sanders (1971) observed that 5- and 8-aminoquinoline fluoresce in low dielectric media and exhibit phosphorescence upon being doubly protonated, indicating the impact of molecular state and environmental factors on their photophysical properties (Schulman & Sanders, 1971).

Chemical Properties Analysis

The chemical properties of 5-Aminoquinolin-8-ol derivatives are diverse and can be tailored through functionalization. For example, the synthesis of C5-sulfenylated 8-aminoquinolines showcases the compound's capacity for undergoing copper-catalyzed sulfenylation, leading to derivatives with a free NH2 group that could be useful for further chemical modifications. This process highlights the chemical versatility and potential for creating a wide array of functionalized quinolines (Yu et al., 2018).

Scientific Research Applications

  • Malaria Treatment and Prophylaxis :

    • 5-Aminoquinolin-8-ol derivatives, specifically 8-aminoquinolines like primaquine and tafenoquine, are significant in treating and preventing malaria. These compounds have shown effectiveness against both blood and liver stages of the malaria parasite. They are also used in the prevention of relapse in Plasmodium vivax and P. ovale infections (Baird, 2019).
  • Anti-Corrosion Applications :

    • Derivatives of 5-Aminoquinolin-8-ol, such as 5-((aminooxy) methyl) quinolin-8-ol (AMQN), show potential as corrosion inhibitors for metals like carbon steel in acidic environments (Rouifi et al., 2020).
  • Chemosensing for Metal Ions :

    • Compounds derived from 5-Aminoquinolin-8-ol can act as chemosensors for metal ions like Mg2+, Zn2+, and Co2+, demonstrating potential applications in environmental monitoring and metallurgical processes (Li et al., 2014).
  • Fluorescence and Phosphorescence Studies :

    • The fluorescence and phosphorescence properties of 5- and 8-aminoquinolines have been studied, indicating their potential use in analytical chemistry for sensing and imaging applications (Schulman & Sanders, 1971).
  • Inhibition of Monoamine Oxidase :

    • 5-Phenoxy 8-aminoquinoline analogs are potent inhibitors of monoamine oxidases (MAO), which is significant in understanding the metabolism of these compounds and in the development of new drugs for neurological disorders (Chaurasiya et al., 2012).
  • Antimicrobial and Antiparasitic Activities :

    • Various derivatives of 8-aminoquinoline exhibit antimicrobial and antiparasitic activities, showing promise for the development of new therapeutic agents for infectious diseases (Phopin et al., 2016).

Safety And Hazards

While specific safety and hazard data for 5-Aminoquinolin-8-ol was not found, it’s important to handle all chemicals with appropriate safety measures. Always use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Future Directions

Compounds containing the 8-HQ moiety, like 5-Aminoquinolin-8-ol, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. They could act as leads for the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

5-aminoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEUKNRKEYICTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328975
Record name 5-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoquinolin-8-ol

CAS RN

13207-66-4
Record name 5-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared from 8-hydroxy-5-nitroquinoline (5.0 g, 26.3 mmol) in the manner described for 4-amino-3-fluorophenol, affording 2.4 g (51.3%) of 5-amino-8-hydroxyquinoline. TLC (5% MeOH/DCM), Rf=0.52.
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Synthesis routes and methods II

Procedure details

5-Amino-8-hydroxyquinoline was prepared by the reduction of 8-hydroxy-5-nitroquinoline (from Aldrich Chemical Co., Inc., Milwaukee, Wis.). Twenty-five grams (0.131 moles) of 8-hydroxy-5-nitroquinoline were placed in a 500 milliliter (ml) Parr bottle followed by 250 ml of glacial acetic acid and 1 g of 10% palladium carbon. The bottle was further filled with 3×105Pascals (Pa) (3 atmospheres) of hydrogen. The filled bottle was attached to the Parr shaker-type hydrogenation apparatus (from Parr Instrument Co., Moline, Ill.) and the bottle and its contents were shaken until theoretical uptake was complete (approximately 5-6 hours). Reduction of the nitro group to the amine group was verified by the theoretical uptake of hydrogen. The original pressure in the Parr reactor was 0.61 MPa (88 psi). A drop of 0.24 MPa (34.7 psi) indicated that the theoretical uptake of hydrogen had occurred. The reaction contents were filtered, and the liquors were concentrated to a black-purple tar using a rotoevaporator. To remove excess acetic acid from the 5-amino-8-hydroxyquinoline, the tar was spread onto the bottom of an aluminum pan. The pan and its contents were heated in a vacuum oven for about 16 hours until the contents (5-amino-8-hydroxyquinoline) were dry.
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0 (± 1) mol
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Reaction Step One
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0.131 mol
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palladium carbon
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1 g
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250 mL
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solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
MP Gionbelli - 2019 - lume.ufrgs.br
… Derivatives of 8-hydroxyquinoline-5-sulfonyl chloride and 5aminoquinolin-8-ol were obtained for in vitro screening against Cryptococcus neoformans and C. gattii using broth …
Number of citations: 0 www.lume.ufrgs.br
S Bhat, JS Shim, F Zhang, CR Chong… - Organic & biomolecular …, 2012 - pubs.rsc.org
… Other sub-micromolar inhibitors were derivatives of 5-aminoquinolin-8-ol (34) and 8-sulfonamidoquinoline (32). A sulfamate derivative of nitroxoline (48) was found to be more potent …
Number of citations: 50 pubs.rsc.org
CK Ryu, JY Lee, SH Jeong, JH Nho - Bioorganic & Medicinal Chemistry …, 2009 - Elsevier
… 6,7-Dichloroquinoline-5,8-dione (7) was prepared by oxidizing commercially available 5-aminoquinolin-8-ol (6) with NaClO 3 /HCl. Methyl or ethyl 2-(7-chloro-5,8-dioxo-5,8-…
Number of citations: 54 www.sciencedirect.com
BE Ezema, CG Ezema, JI Ayogu, DI Ugwu… - Orient J …, 2015 - academia.edu
… Further reaction of 5-nitrosoquinolin8-ol hydrochloride 5 with sodium dithionite in aqueous sodium hydroxide and precipitation with sulphuric acid gave 5-aminoquinolin-8-ol sulphate …
Number of citations: 3 www.academia.edu
M Proj, D Knez, I Sosič, S Gobec - Drug discovery today, 2022 - Elsevier
… Menadione, 5-aminoquinolin-8-ol, and iodoacetamide were found to be unstable in DMSO, … Alternatively, freshly dissolved menadione or 5-aminoquinolin-8-ol can be used for all three …
Number of citations: 12 www.sciencedirect.com
M Fang, LJ Shao, TX Shi, YY Chen, H Yu… - New Journal of …, 2018 - pubs.rsc.org
… The Schiff base ligand 5-((pyridin-4-ylmethylene)amino)quinolin-8-ol (HL) was synthesized in a simple aldimine condensation reaction of 5-aminoquinolin-8-ol (10 mmol) with …
Number of citations: 41 pubs.rsc.org
H Yu, JX Yang, JQ Han, PF Li, YL Hou… - New Journal of …, 2019 - pubs.rsc.org
… The Schiff base ligand 5-(benzylideneamino)quinolin-8-ol (HL) was synthesized in a simple aldimine condensation reaction of 5-aminoquinolin-8-ol (10 mmol) with benzaldehyde (10 …
Number of citations: 37 pubs.rsc.org
B Mirković, I Sosič, S Gobec, J Kos - PLoS One, 2011 - journals.plos.org
… By verifying the structural requirements for cathepsin B inhibition we have now discovered that the 5-amino analogue, 5-aminoquinolin-8-ol (1), displays time-dependent inhibition. The …
Number of citations: 31 journals.plos.org
S Lü, W Zheng, L Ji, Q Luo, X Hao, X Li… - European Journal of …, 2013 - Elsevier
… The precursor compound 4-chloro-6,7-dimethoxyquinazoline hydrochloride reacted with various substituents such as 5-aminobenzoimidazole and 5-aminoquinolin-8-ol under different …
Number of citations: 56 www.sciencedirect.com
CK Ryu, YH Kim, JH Nho, JA Hong, JH Yoon… - Bioorganic & medicinal …, 2011 - Elsevier
… Additional data for antifungal activity of 5-aminoquinolin-8-ol (7) and 7-methyl-8-… available 5-aminoquinolin-8-ol (7) and 7-methyl-8-nitroquinoline (8) according to the known method. …
Number of citations: 14 www.sciencedirect.com

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